

Allyl (3-methylbutoxy)acetate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl (3-methylbutoxy)acetate**

Cat. No.: **B1266693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **allyl (3-methylbutoxy)acetate**, a common fragrance ingredient, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development who require detailed information on the physicochemical properties of this compound.

Core Compound Information

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a colorless liquid with a characteristic fruity-green odor.^{[1][2]} It is widely used in the fragrance industry.^[1] Understanding its solubility is crucial for formulation, quality control, and various applications in chemical synthesis and product development.

Solubility Profile

Allyl (3-methylbutoxy)acetate exhibits high solubility in a range of common organic solvents. While specific quantitative data is limited in publicly available literature, it is consistently reported as being miscible with many organic solvents. Miscibility implies that the solute and solvent can be mixed in all proportions without phase separation. In contrast, its solubility in water is low.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **allyl (3-methylbutoxy)acetate**.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Water	H ₂ O	~510.7 mg/L	25	Estimated value. [3] Insoluble for practical purposes.[2]
Ethanol	C ₂ H ₅ OH	Miscible	Not Specified	Considered fully soluble in all proportions.[4]
Acetone	C ₃ H ₆ O	Miscible	Not Specified	Considered fully soluble in all proportions.[4]
Diethyl Ether	(C ₂ H ₅) ₂ O	Miscible	Not Specified	Considered fully soluble in all proportions.[4]
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Soluble	Not Specified	

Physicochemical Properties Influencing Solubility

The solubility characteristics of **allyl (3-methylbutoxy)acetate** can be inferred from its key physicochemical properties.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1]
Molecular Weight	186.25 g/mol	[1]
Density	~0.937 g/mL	[2]
Boiling Point	206-226 °C	[2]
logP (Octanol-Water Partition Coefficient)	2.72	[1]

The relatively high logP value of 2.72 indicates a preference for non-polar environments, which is consistent with its observed high solubility in organic solvents and low solubility in water.

Experimental Protocol: Determination of Solubility

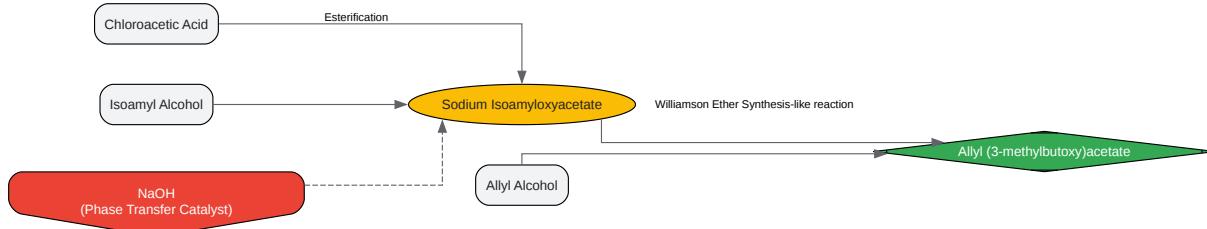
The following is a generalized experimental protocol for determining the solubility of a liquid compound like **allyl (3-methylbutoxy)acetate** in an organic solvent. This method is based on the principle of incremental addition until complete dissolution is observed.

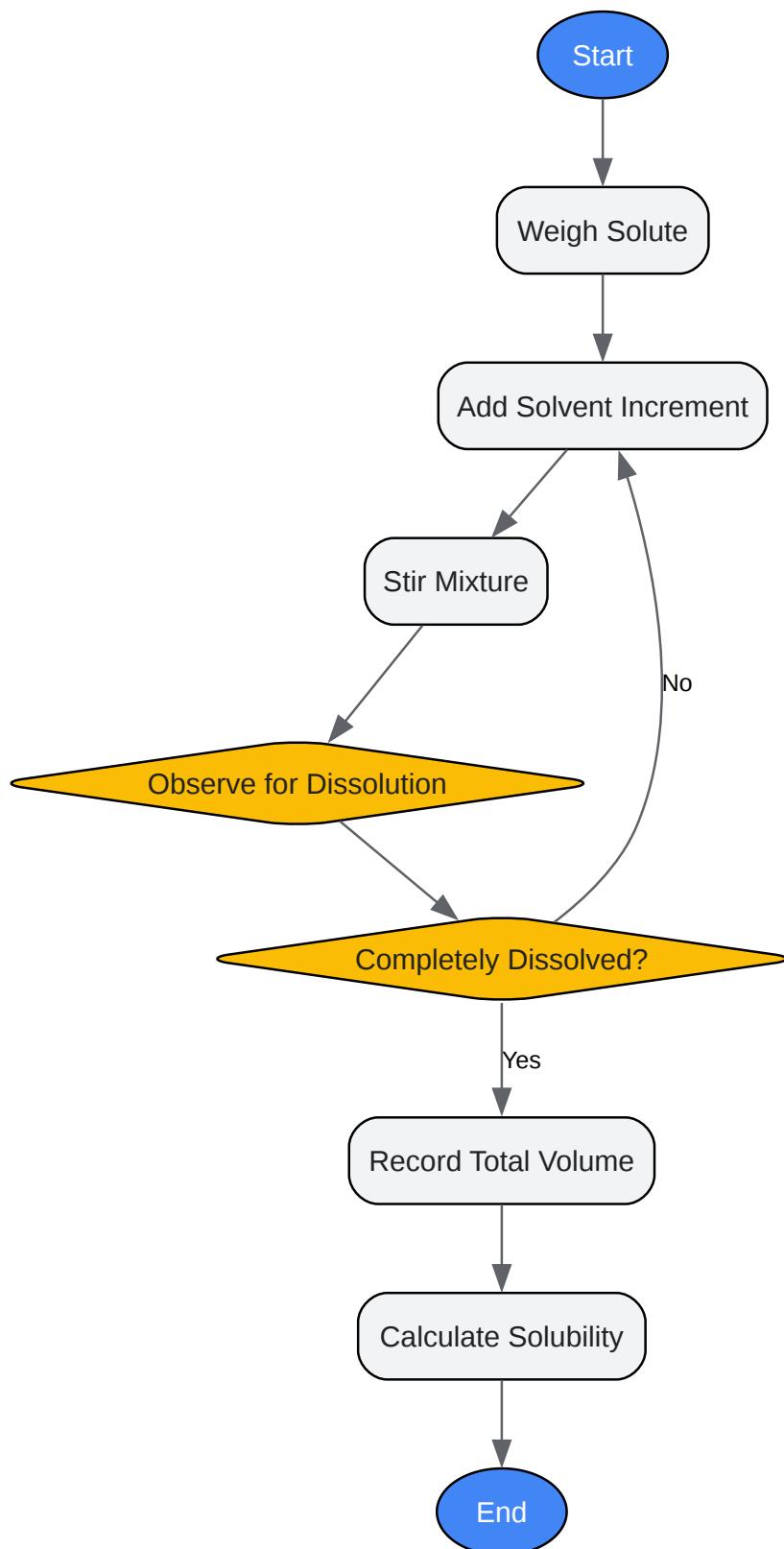
Objective: To determine the approximate solubility of **allyl (3-methylbutoxy)acetate** in a given organic solvent at a specified temperature.

Materials:

- **Allyl (3-methylbutoxy)acetate** (high purity)
- Selected organic solvent (e.g., ethanol, acetone, hexane)
- Calibrated glassware (burette, graduated cylinders, volumetric flasks)
- Test tubes or vials
- Magnetic stirrer and stir bars
- Constant temperature bath or hot plate with temperature control
- Analytical balance

Procedure:


- Preparation:
 - Ensure all glassware is clean and dry.
 - Maintain a constant temperature for the experiment using a water bath or other temperature-controlled device.
- Sample Preparation:
 - Accurately weigh a specific amount of **allyl (3-methylbutoxy)acetate** (e.g., 1.00 g) and place it into a test tube or vial.
- Solvent Addition:
 - Using a burette, add a small, measured volume of the organic solvent to the test tube containing the solute.
 - Stir the mixture vigorously using a magnetic stirrer.
- Observation:
 - Observe the mixture for complete dissolution. If the solution is clear and a single phase is present, the solute is considered dissolved.
 - If the solute is not fully dissolved, continue to add small, precise increments of the solvent, recording the total volume added after each addition.
- Endpoint Determination:
 - The endpoint is reached when the last portion of the solute has just dissolved, and the solution becomes completely clear.
 - Record the total volume of solvent required to dissolve the initial mass of the solute.
- Calculation:


- Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
- Solubility (g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100
- Repeatability:
 - Repeat the experiment at least two more times to ensure the results are consistent and reproducible.

Visualizations

Synthesis of Allyl (3-methylbutoxy)acetate

The synthesis of **allyl (3-methylbutoxy)acetate** is typically a two-step process. The following diagram illustrates the reaction pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ScenTree - Allyl (3-methylbutoxy)acetate (CAS N° 67634-00-8) [scentre.co]
- 2. Allyl (3-methylbutoxy)acetate | 67634-00-8 [chemicalbook.com]
- 3. allyl amyl glycolate, 67634-00-8 [thegoodsentscompany.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Allyl (3-methylbutoxy)acetate: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266693#allyl-3-methylbutoxy-acetate-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com